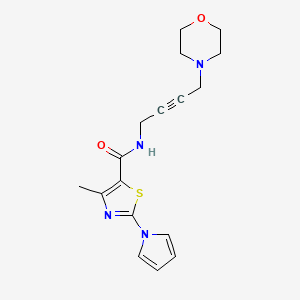

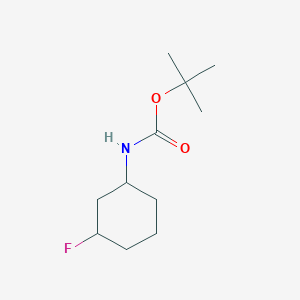

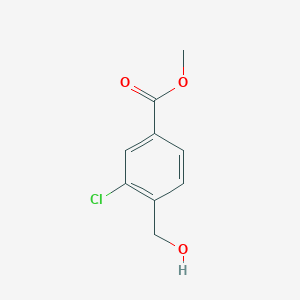

![molecular formula C19H17N3O4S B2944668 Benzo[d][1,3]dioxol-5-yl(3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone CAS No. 1105226-55-8](/img/structure/B2944668.png)

Benzo[d][1,3]dioxol-5-yl(3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “Benzo[d][1,3]dioxol-5-yl(3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone” is a complex organic molecule. It is widely used in organic synthesis reactions and often serves as an intermediate .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of 1-((benzo[d][1,3]dioxol-5-yl)methyl)-2-((benzo[d][1,3]dioxol-6-yl)methyl)diselane was accomplished by treating piperonal with NaHSe in the presence of piperidine hydrochloride, and ethanol as a solvent .Molecular Structure Analysis

The molecular structure of similar compounds has been studied using various techniques such as multinuclear NMR, IR, and mass spectrometry. Single crystal X-ray crystallographic results have also been reported .Chemical Reactions Analysis

The compound can participate in various chemical reactions. For instance, it can undergo Pd-catalyzed C-N cross-coupling reactions . The reaction mixture was filtrated and the filtrate was concentrated under vacuum to remove the solvent. The residue was dissolved in dichloromethane, successively washed with 5% NaOH solution and water to pH = 7, and finally dried with anhydrous Na2SO4 .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been characterized by elemental analysis and various spectroscopic techniques. The thermal decomposition behavior of the compound was studied by thermogravimetric analysis .Scientific Research Applications

Synthesis and Characterization

- The synthesis of complex heterocyclic compounds, including those related to Benzo[d][1,3]dioxol-5-yl derivatives, often involves multi-step reactions. These compounds are characterized using techniques such as 1H NMR, 13C NMR, mass spectrometry, and IR spectroscopy to confirm their structure. For example, compounds with the benzo[d]thiazol moiety have been synthesized and characterized, showing potential as anti-mycobacterial agents (Pancholia et al., 2016).

Biological Activities

- Some derivatives, such as those incorporating the benzo[d]thiazol moiety, have been found to possess antimicrobial and antifungal properties. These compounds have been evaluated against various bacterial and fungal strains, demonstrating good to moderate activity, highlighting their potential in developing new antimicrobial agents (Pandya et al., 2019).

Drug-likeness and ADME Properties

- In silico analyses of these compounds have been conducted to predict their drug-likeness and ADME (Absorption, Distribution, Metabolism, and Excretion) properties. These studies are crucial for understanding the potential of these compounds as therapeutic agents, assessing their behavior in biological systems, and guiding further modifications to improve their efficacy (Pandya et al., 2019).

Potential for Anticancer Activity

- The anticancer potential of derivatives, particularly those involving thiophene and 1,3,4-oxadiazole moieties, has been explored. Some compounds have demonstrated significant activity against various cancer cell lines, suggesting their potential in cancer therapy. For instance, pyrazoline derivatives have shown cytotoxic effects against the HepG-2 cell line, indicating the promise of these compounds as anticancer agents (Xu et al., 2017).

Aniline Sensing

- Fluorescence quenching studies with novel thiophene-substituted 1,3,4-oxadiazoles have been conducted for aniline sensing. This indicates the potential application of these compounds in environmental monitoring and safety, demonstrating their ability to act as sensors for detecting aniline via fluorescence quenching mechanisms (Naik et al., 2018).

Mechanism of Action

Safety and Hazards

While specific safety and hazard information for this compound is not available, it’s important to handle all chemicals with care. They may be irritating to the eyes, skin, and respiratory tract. Appropriate safety measures such as wearing protective gloves, eye protection, and respiratory protection should be taken. Operations should be carried out in a well-ventilated area and avoid inhaling its vapors .

properties

IUPAC Name |

1,3-benzodioxol-5-yl-[3-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N3O4S/c23-19(12-5-6-14-15(9-12)25-11-24-14)22-7-1-3-13(10-22)17-20-21-18(26-17)16-4-2-8-27-16/h2,4-6,8-9,13H,1,3,7,10-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZSPKYITRQTCEU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)C2=CC3=C(C=C2)OCO3)C4=NN=C(O4)C5=CC=CS5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

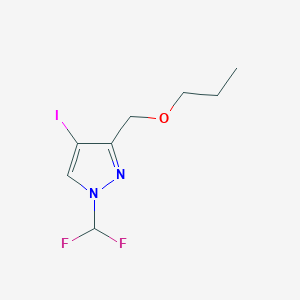

![(Z)-N-(6-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-1,4-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B2944588.png)

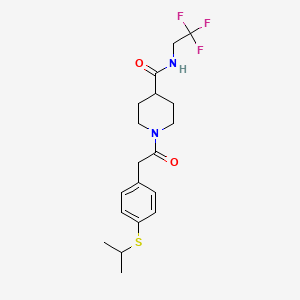

![N-[(3-bromophenyl)(cyano)methyl]cyclopentanecarboxamide](/img/structure/B2944589.png)

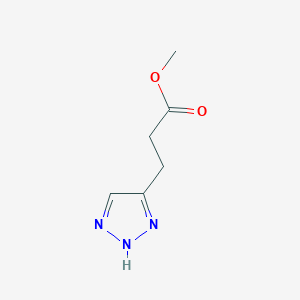

![N-[5-Cyclopropyl-2-(4,5-dimethyl-6-oxo-1H-pyrimidin-2-yl)pyrazol-3-yl]-4-methoxybenzamide](/img/structure/B2944592.png)

![9,10-dimethyl-5-morpholino-8H-thieno[2',3':4,5]pyrimido[2,1-a]phthalazin-8-one](/img/structure/B2944603.png)

![1,3-Benzodioxol-5-yl-[4-(4-methyl-6-piperidin-1-ylpyrimidin-2-yl)piperazin-1-yl]methanone](/img/structure/B2944604.png)